(Z)-2-methyl-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide
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Description
(Z)-2-methyl-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C17H16N2O3S2 and its molecular weight is 360.45. The purity is usually 95%.
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Biological Activity
(Z)-2-methyl-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H18N2O2S, with a molecular weight of approximately 342.47 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities, particularly in anticancer and antimicrobial applications.
Anticancer Properties
Recent studies have indicated that thiazole derivatives exhibit significant anticancer activity. The presence of the thiazole moiety in this compound contributes to its cytotoxic effects against various cancer cell lines.
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Mechanism of Action :
- The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, which are critical regulators of the apoptotic pathway .
- Molecular docking studies suggest that this compound interacts with key proteins involved in cell survival and proliferation, enhancing its anticancer efficacy .
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Structure-Activity Relationship (SAR) :
- The methyl group at position 2 and the sulfonyl group are essential for enhancing the compound's activity. Variations in these substituents can significantly affect the biological potency .
- Compounds with similar thiazole structures have demonstrated IC50 values in the low micromolar range, indicating strong cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
Other Biological Activities
In addition to its anticancer properties, there is emerging evidence that thiazole derivatives exhibit other biological activities:
- Antimicrobial Activity : Compounds containing thiazole rings have shown promising antibacterial and antifungal properties. For instance, derivatives similar to this compound have been effective against various pathogens, suggesting potential applications in treating infections .
- Anti-inflammatory Effects : Some thiazole-based compounds have demonstrated anti-inflammatory activities by inhibiting pro-inflammatory cytokines and mediators, which could be beneficial in treating inflammatory diseases .
Case Studies
- Study on Cytotoxic Effects : A recent study evaluated the cytotoxic effects of several thiazole derivatives on human cancer cell lines. The results indicated that compounds with a similar structure to this compound exhibited IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against Jurkat and A-431 cells, surpassing the efficacy of standard chemotherapeutics like doxorubicin .
- Molecular Dynamics Simulations : Molecular dynamics simulations have been employed to study the interactions between this compound and target proteins. The simulations revealed critical hydrophobic interactions that stabilize the binding of the compound to its targets, enhancing its biological activity .
Properties
IUPAC Name |
2-methyl-N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S2/c1-11-6-4-5-7-13(11)16(20)18-17-19(2)14-9-8-12(24(3,21)22)10-15(14)23-17/h4-10H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNMWGRRFGRIENW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.